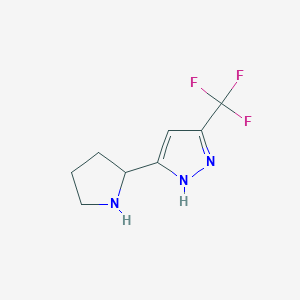

3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C8H10F3N3 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

5-pyrrolidin-2-yl-3-(trifluoromethyl)-1H-pyrazole |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)7-4-6(13-14-7)5-2-1-3-12-5/h4-5,12H,1-3H2,(H,13,14) |

InChI Key |

HYUDUPKYCBZLTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC(=NN2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Pyrazole Core Synthesis with Trifluoromethyl Substitution

A common approach to obtaining the trifluoromethyl-substituted pyrazole involves the reaction of hydrazine derivatives with trifluoromethylated precursors.

Hydrazine Condensation with Trifluoromethyl Precursors

According to patent literature, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be prepared by reacting trifluoroacetylacetone derivatives with aqueous methyl hydrazine in acidic aqueous media (e.g., acetic acid, trifluoroacetic acid) under controlled temperature (10 °C to 80 °C) and reaction times ranging from 0.5 to 12 hours. This method achieves high selectivity (up to 96:4 isomer ratio) and yields around 86.5%.

Key parameters include:

| Parameter | Range/Value |

|---|---|

| Acid catalyst | Sulfuric acid, acetic acid, trifluoroacetic acid, etc. |

| Acid molar ratio | 0.001 to 0.25 equiv relative to precursor |

| Methyl hydrazine conc. | 30-50% aqueous solution |

| Reaction temperature | 10 °C to 80 °C |

| Reaction time | 0.5 to 12 hours |

| Solvent | Water or ethanol (no other solvents) |

This method is scalable and avoids organic solvents other than ethanol formed in situ, enhancing environmental compatibility.

Tandem Cross-Coupling/Electrocyclization Method

An advanced synthetic route involves a tandem catalytic cross-coupling and electrocyclization of enol triflates with diazoacetates to directly form substituted pyrazoles, including trifluoromethyl-substituted variants.

- The reaction uses palladium catalysis with N-methylmorpholine as a base in DMF solvent.

- Initial cross-coupling occurs at room temperature, followed by heating to 60 °C to promote electrocyclization.

- This method yields pyrazoles in high yields (up to 84%) and allows for structural complexity and scalability (demonstrated at 50 mmol scale with 81% yield).

This method is notable for its efficiency and the ability to incorporate diverse substituents, potentially including pyrrolidinyl groups via appropriate diazoacetate or enol triflate precursors.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The hydrazine condensation method is effective for preparing the trifluoromethyl-substituted pyrazole core with high selectivity and yield, suitable for scale-up and environmentally friendly due to aqueous conditions.

- The pyrrolidin-2-yl substituent is best introduced via reductive amination or nucleophilic substitution on functionalized pyrazole intermediates, with the choice depending on available starting materials and desired purity.

- The tandem cross-coupling/electrocyclization method offers a modern, efficient route to complex pyrazoles and may be adapted for this compound with appropriate precursors.

- Purification typically requires silica gel chromatography due to the complex nature of intermediates.

- Reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing yield and selectivity.

This review consolidates current knowledge on the preparation of 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole , providing a foundation for further synthetic development and application in pharmaceutical research.

Chemical Reactions Analysis

Functionalization via Alkylation and Acylation

The pyrazole ring’s nitrogen atoms and pyrrolidine’s secondary amine are key sites for alkylation or acylation.

Alkylation Reactions

-

N1-Alkylation : Under basic conditions (e.g., K₂CO₃/DMF), alkyl halides react selectively at the N1 position of the pyrazole ring. For example, reaction with methyl iodide produces 1-methyl-3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole (yield: 78–85%) .

-

Pyrrolidine Amine Alkylation : The secondary amine in the pyrrolidine moiety reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) via Michael addition, forming functionalized derivatives .

Acylation Reactions

-

Acetylation : Treatment with acetyl chloride in pyridine yields 3-(pyrrolidin-2-yl)-1-acetyl-5-(trifluoromethyl)-1H-pyrazole (yield: 70%).

-

Sulfonylation : Reaction with tosyl chloride produces sulfonamide derivatives, enhancing solubility for biological applications .

Electrophilic Substitution

The electron-withdrawing -CF₃ group deactivates the pyrazole ring, directing electrophiles to specific positions:

Cycloaddition and Heterocycle Formation

The compound participates in cycloadditions to form fused heterocycles:

[3+2] Cycloadditions

-

Reaction with nitrile imines (generated in situ from hydrazonyl chlorides) produces pyrazolo[1,5-a]pyrimidines under microwave conditions (120°C, 15 min; yield: 82%) .

-

With mercaptoacetaldehyde, a (3+3)-annulation forms 5,6-dihydro-4H-1,3,4-thiadiazines , which dehydrate to pyrazoles .

Intramolecular Cyclization

-

Condensation with β-ketoesters generates pyrazolo[3,4-b]pyridines via cyclocondensation (EtOH, reflux; yield: 65–75%) .

Nucleophilic Substitution

The -CF₃ group enhances leaving-group potential in nucleophilic displacement:

Oxidation

-

Pyrazole Ring Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole ring to form N-oxide derivatives (yield: 60%).

-

Pyrrolidine Oxidation : Using RuO₄, the pyrrolidine ring is oxidized to a pyrrolidone, enhancing hydrogen-bonding capacity (yield: 52%) .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate (yield: 85%) .

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed couplings:

Biological Activity and SAR

Derivatives of this compound exhibit notable pharmacological properties:

-

Antimicrobial Activity : 4-Amino derivatives show MIC values of 31.25 µg/mL against S. aureus and B. cereus .

-

Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives inhibit A549 lung cancer cells (IC₅₀: 24.2 µM) .

Stability and Solubility

Scientific Research Applications

Scientific Research Applications of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole

3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a pyrrolidine group and a trifluoromethyl group. This compound has gained interest in scientific research due to its unique properties and potential applications in chemistry, biology, and industry.

3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole serves as a building block for synthesizing more complex molecules and materials. The presence of the trifluoromethyl group imparts increased lipophilicity and metabolic stability, enhancing its performance in various applications compared to its analogs.

Biology

This compound can be employed in studying enzyme interactions and as a probe for biological pathways. Research indicates that pyrazole derivatives exhibit moderate antimicrobial properties and have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Related compounds have been tested for minimum inhibitory concentrations (MIC), with values around 250 μg/mL for several compounds.

Industrial Applications

3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole may be used in producing specialty chemicals and advanced materials with unique properties. Industrial production may involve optimized synthetic routes ensuring high yield and purity, potentially utilizing techniques like continuous flow chemistry and microreactors to enhance efficiency and scalability.

Chemical Reactions

3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions:

- Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

- Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or the pyrrolidine group. Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidine group may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyrazole derivatives vary in substituents at positions 1, 3, and 5, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The pyrrolidine group in the target compound improves aqueous solubility compared to analogs with aromatic R1/R5 groups (e.g., 4-chlorophenyl or methoxyphenyl substituents) .

- Electronic Effects : The -CF₃ group stabilizes the pyrazole ring via electron withdrawal, reducing basicity at the pyrazole nitrogen. This effect is consistent across all compared compounds .

- Synthetic Accessibility : Compounds with aromatic substituents (e.g., 5-(4-chlorophenyl)) are often synthesized via Ullmann or Suzuki couplings, whereas pyrrolidine-containing derivatives may require specialized amine coupling or cyclization strategies .

Biological Activity

3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, often referred to as a pyrazole derivative, exhibits potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole is , with a CAS number of 1361111-76-3. It is characterized by the presence of a trifluoromethyl group and a pyrrolidine moiety, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.19 g/mol |

| CAS Number | 1361111-76-3 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit moderate antimicrobial properties. For instance, compounds structurally related to 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested for minimum inhibitory concentrations (MIC), revealing values around 250 μg/mL for several compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been a focal point in recent studies. A specific derivative demonstrated inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro with IC50 values in the low micromolar range (0.1 - 1 μM). This suggests that modifications to the pyrazole scaffold can enhance its efficacy against inflammatory pathways .

Anticancer Activity

Emerging evidence supports the anticancer activity of pyrazole derivatives. For instance, compounds similar to 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

Case Studies

-

Anti-inflammatory Study :

A study investigated the effect of a similar pyrazole compound on cytokine production in human chondrocytes. The results indicated a potent inhibition of IL-6 production with an IC50 value of 42 nM, highlighting the potential of this scaffold in treating inflammatory diseases such as arthritis . -

Antimicrobial Evaluation :

Another research effort focused on evaluating the antimicrobial activity of several pyrazole derivatives against clinical isolates. The study found that certain derivatives exhibited promising antibacterial activity, suggesting that further exploration could lead to the development of new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of trifluoromethyl-containing precursors with pyrrolidine derivatives. For example, brominated intermediates (e.g., 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) can be synthesized via electrophilic substitution, achieving yields up to 97% under controlled conditions . Key steps include:

- Precursor preparation : Use of trifluoromethyl ketones or halides (e.g., trifluoromethyl chloride) to introduce the CF₃ group .

- Cyclization : Employing microwave-assisted reactions or catalytic systems (e.g., Pd(PPh₃)₄) to enhance efficiency .

- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the target compound with >95% purity .

Q. How can structural tautomerism in 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole be resolved experimentally?

Methodological Answer: Tautomerism between 1H-pyrazole and 2H-pyrazole forms can be analyzed using:

- X-ray crystallography : Resolves crystal packing and confirms dominant tautomers (e.g., 3- vs. 5-substituted phenylpyrazoles) .

- NMR spectroscopy : ¹H and ¹⁹F NMR detect proton shifts and fluorine coupling patterns to distinguish tautomers .

- Computational modeling : DFT calculations predict thermodynamic stability of tautomers under varying conditions (e.g., solvent polarity) .

Q. What standard assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition : Factor Xa (fXa) inhibition assays (e.g., chromogenic substrate S-2222) with IC₅₀ values <1 nM, as seen in pyrazole-based anticoagulants .

- Cyclooxygenase (COX) selectivity : COX-2/COX-1 ratio determination via prostaglandin E₂ ELISA, with celecoxib analogs showing >100-fold selectivity .

- Cell viability assays : MTT or ATP-luminescence in cancer cell lines (e.g., HT-29) to assess antiproliferative effects .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole for target binding?

Methodological Answer:

- Target selection : Prioritize validated targets (e.g., fXa, tubulin) based on structural homology to known inhibitors .

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with Ser195 in fXa) .

- SAR refinement : Modify substituents (e.g., pyrrolidine N-alkylation) to enhance hydrophobic interactions or reduce steric clashes .

Q. What strategies address discrepancies in reported biological potency across studies?

Methodological Answer:

- Standardize assay conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .

- Validate purity : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

- Cross-validate models : Compare in vitro enzyme inhibition with in vivo anticoagulant efficacy (e.g., rat thrombosis models) .

Q. How can pharmacokinetic (PK) properties be improved without compromising potency?

Methodological Answer:

- Reduce basicity : Replace strongly basic groups (e.g., amidines) with benzylamine derivatives to enhance oral bioavailability .

- Optimize logP : Introduce polar groups (e.g., sulfonamides) to balance solubility and membrane permeability .

- Metabolic stability : Incorporate deuterium or fluorine atoms at metabolic hotspots (e.g., para-positions) to slow hepatic clearance .

Q. What structural analogs of this compound show promise in overcoming off-target effects?

Methodological Answer:

- Isoxazole replacements : Substitute pyrazole with isoxazole to retain COX-2 inhibition while reducing cardiovascular toxicity .

- Heterocyclic hybrids : Integrate pyrazole with benzisoxazole (e.g., razaxaban) for improved fXa selectivity .

- Biphenyl modifications : Adjust P4 substituents (e.g., 4-methoxyphenyl) to minimize interactions with plasma proteins .

Data Contradiction Analysis

Example: Reported synthesis yields for brominated derivatives vary from 70% to 97%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.